4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid
Overview
Description
“4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid” is a chemical compound with the molecular formula C17H23NO4 . It is also known by other names such as “1-Boc-4-(4-Carboxyphenyl) Piperidine” and "4-(1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-4-piperidinyl)benzoic acid" .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-bromomethyl-benzoic acid methyl ester with piperidin-4-yl-carbamic acid tert-butyl ester in the presence of potassium carbonate in acetonitrile . The reaction is stirred for 5 hours at 80°C .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a benzoic acid group through a methyl group . The piperidine nitrogen is also attached to a tert-butoxycarbonyl (Boc) group .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 448.0±45.0 °C at 760 mmHg, and a flash point of 224.7±28.7 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its polar surface area is 67 Å2 .Scientific Research Applications
Synthesis and Chemical Applications
- Intermediate in Pharmaceutical Synthesis : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the synthesis of vandetanib, a medication used in cancer treatment (Zhuang Wei et al., 2010).
- Production of Non-Selective Inhibitors : It has been instrumental in the creation of novel piperazine derivatives that act as non-selective inhibitors of acetyl-CoA carboxylase 1/2, indicating potential therapeutic applications (Tomomichi Chonan et al., 2011).
- Key Intermediate in Proteinkinase Inhibitor Synthesis : Its derivative, N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, is a key intermediate for synthesizing CP-690550, a potent protein kinase inhibitor (B. Hao et al., 2011).
Medicinal Chemistry and Biochemical Research
- Role in Oxindole Synthesis : It contributes to the field of medicinal chemistry, especially in the synthesis of oxindole compounds, which have various pharmaceutical applications (J. Magano et al., 2014).
- Asymmetric Synthesis of Amino Acid Analogs : The compound is utilized in the asymmetric synthesis of novel D-lysine analogs, showing its importance in the development of bioactive molecules (Pablo Etayo et al., 2008).
- Synthesis of Heterocyclic Compounds : It is used in the synthesis of hybrid compounds containing pharmacophoric fragments, demonstrating its value in developing new therapeutic agents (A. Ivanova et al., 2019).
Advanced Chemical Synthesis
- Facilitation of Divergent Synthesis Pathways : This compound enables divergent synthesis of various heterocyclic structures, underscoring its versatility in organic chemistry (E. Rossi et al., 2007).
- Application in Pfitzinger Reaction : It is involved in the Pfitzinger reaction, leading to the synthesis of quinoline-carboxylic acids, which are crucial in pharmaceutical chemistry (A. I. Moskalenko et al., 2011).
Biomedical Research
- In Vitro Metabolic Study : It plays a role in the study of oxidative metabolism in vitro, helping to understand the metabolic pathways of novel antidepressants (Mette G. Hvenegaard et al., 2012).
- Molecular Structure Analysis : The compound's derivatives are used to study molecular structures, contributing to a deeper understanding of chemical bonding and molecular architecture (F. V. Meurs et al., 1974).
Synthesis of Specialized Amino Acids
- Production of Dipeptide Derivatives : It is essential in synthesizing dipeptide derivatives, showing its application in peptide chemistry and the creation of specialized amino acids (C. Xue et al., 2002).
Biochemical Analysis
Biochemical Properties
The compound is used as a linker in PROTAC development, which suggests that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid are also not well studied. As a component of PROTACs, it may influence cell function by facilitating the degradation of specific target proteins . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its role in PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to ubiquitination and subsequent degradation of the target protein by the proteasome . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression would depend on the particular PROTAC in which this compound is incorporated.
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Given its role in PROTACs, it may be involved in the ubiquitin-proteasome pathway .
Transport and Distribution
As a component of PROTACs, it may be transported and distributed in a manner similar to other PROTACs .
Subcellular Localization
As a component of PROTACs, its localization may depend on the target protein and the E3 ligase recruited by the specific PROTAC .
Properties
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-8-14(9-11-19)12-13-4-6-15(7-5-13)16(20)21/h4-7,14H,8-12H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZKWAQGBFLWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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